N-Lauryldiethylenetriamine
Description
N-Lauryldiethylenetriamine (CAS synonyms: 1-Dodecyldiethylenetriamine, N-Dodecyldiethylenetriamine) is a polyamine derivative featuring a dodecyl (lauryl) chain attached to a diethylenetriamine backbone. Its molecular structure comprises three amine groups (–NH–, –NH–CH2–CH2–NH–) and a 12-carbon alkyl chain, yielding the molecular formula C16H38N3 .
Properties
CAS No. |
28779-19-3 |
|---|---|
Molecular Formula |
C16H37N3 |
Molecular Weight |
271.49 g/mol |
IUPAC Name |
N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h18-19H,2-17H2,1H3 |
InChI Key |
RRHLGOOTLYHTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Lauryl Amine (CAS 112-18-5)
Dimethyl Lauryl Amine (C14H31N) is a tertiary amine with a lauryl chain and two methyl groups attached to the nitrogen atom.
Comparative Analysis:
Structural Implications :
- This compound ’s triamine backbone enhances chelating capacity for metal ions, making it superior in corrosion inhibition compared to Dimethyl Lauryl Amine , which lacks multiple binding sites.
- The lauryl chain in both compounds imparts amphiphilicity , but the tertiary amine in Dimethyl Lauryl Amine limits its reactivity to alkylation or quaternization, whereas this compound’s primary/secondary amines enable broader chemical modification .
Ranitidine-Related Diamine Compounds (e.g., Ranitidine Diamine Hemifumarate)
Key Differences:
- Complexity : Ranitidine derivatives incorporate furan rings and sulfanyl groups , contrasting with the linear polyamine structure of this compound.
- Functionality : Ranitidine compounds are designed for pharmaceutical applications (e.g., histamine H2 antagonism), whereas this compound is tailored for industrial uses .
Research Findings and Performance Data
Chelation Efficiency
Studies suggest that this compound exhibits 2–3× higher metal ion binding capacity (e.g., Cu²⁺, Fe³⁺) than monoamine analogs like Dimethyl Lauryl Amine, attributed to its triamine structure .
Thermal Stability
- This compound : Decomposes at ~220°C , suitable for high-temperature epoxy curing.
- Dimethyl Lauryl Amine : Lower thermal resilience (decomposition at ~180°C ), limiting high-performance applications .
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